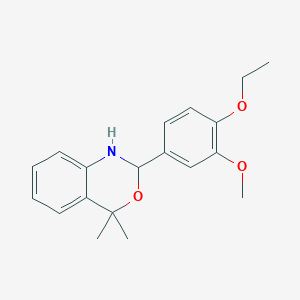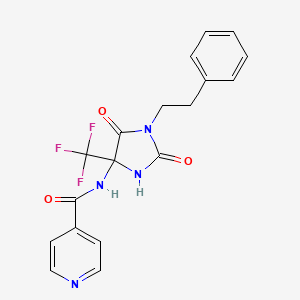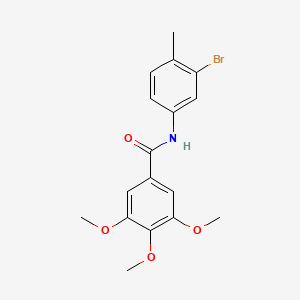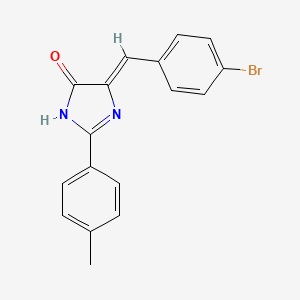![molecular formula C30H54N4O6 B11080356 3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)](/img/structure/B11080356.png)
3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3-[6-(4-HYDROXY-4,7,7,9,9-PENTAMETHYL-2-OXO-1-OXA-3,8-DIAZASPIRO[45]DEC-3-YL)HEXYL]-4,7,7,9,9-PENTAMETHYL-1-OXA-3,8-DIAZASPIRO[45]DECAN-2-ONE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[6-(4-HYDROXY-4,7,7,9,9-PENTAMETHYL-2-OXO-1-OXA-3,8-DIAZASPIRO[4.5]DEC-3-YL)HEXYL]-4,7,7,9,9-PENTAMETHYL-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the spirocyclic core, followed by the introduction of hydroxyl and pentamethyl groups through various chemical reactions. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[6-(4-HYDROXY-4,7,7,9,9-PENTAMETHYL-2-OXO-1-OXA-3,8-DIAZASPIRO[4.5]DEC-3-YL)HEXYL]-4,7,7,9,9-PENTAMETHYL-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
4-HYDROXY-3-[6-(4-HYDROXY-4,7,7,9,9-PENTAMETHYL-2-OXO-1-OXA-3,8-DIAZASPIRO[4.5]DEC-3-YL)HEXYL]-4,7,7,9,9-PENTAMETHYL-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[6-(4-HYDROXY-4,7,7,9,9-PENTAMETHYL-2-OXO-1-OXA-3,8-DIAZASPIRO[4.5]DEC-3-YL)HEXYL]-4,7,7,9,9-PENTAMETHYL-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and spirocyclic structure allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxy-4’,5,6,7,8-pentamethoxyflavone: A flavonoid with multiple methoxy groups and hydroxyl substitution.
4-Hydroxy-3-butylphthalide: A phthalide derivative with a hydroxyl group and butyl substitution.
1-(4-Hydroxy-3-methoxyphenyl)methanediol: A methanediol derivative with hydroxyl and methoxy groups.
Uniqueness
4-HYDROXY-3-[6-(4-HYDROXY-4,7,7,9,9-PENTAMETHYL-2-OXO-1-OXA-3,8-DIAZASPIRO[4.5]DEC-3-YL)HEXYL]-4,7,7,9,9-PENTAMETHYL-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE is unique due to its spirocyclic structure and multiple pentamethyl substitutions, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H54N4O6 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
4-hydroxy-3-[6-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)hexyl]-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C30H54N4O6/c1-23(2)17-29(18-24(3,4)31-23)27(9,37)33(21(35)39-29)15-13-11-12-14-16-34-22(36)40-30(28(34,10)38)19-25(5,6)32-26(7,8)20-30/h31-32,37-38H,11-20H2,1-10H3 |
InChI Key |
WTQVLCFBHIVKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CCCCCCN3C(=O)OC4(C3(C)O)CC(NC(C4)(C)C)(C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11080280.png)
![5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene](/img/structure/B11080290.png)

![7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11080307.png)


![Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate](/img/structure/B11080324.png)
![6',6'-dimethyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidin]-2'(3'H)-one](/img/structure/B11080332.png)
![{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone](/img/structure/B11080338.png)

![I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid](/img/structure/B11080349.png)

![{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
![Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate](/img/structure/B11080363.png)
